molecular formula C24H22N2O3S B2953221 N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine CAS No. 301158-51-0

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2953221
CAS No.: 301158-51-0
M. Wt: 418.51
InChI Key: RDLPYVUOZDARQO-UHFFFAOYSA-N
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Description

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a complex organic compound that features a benzyl group, a p-tolyl group, and a tosyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of the tosyl group, which enhances its reactivity and potential for further functionalization. The combination of the benzyl, p-tolyl, and tosyl groups attached to the oxazole ring provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-8-12-20(13-9-17)22-26-24(30(27,28)21-14-10-18(2)11-15-21)23(29-22)25-16-19-6-4-3-5-7-19/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLPYVUOZDARQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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